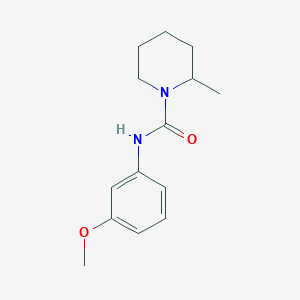![molecular formula C15H19ClN2O2 B7508465 1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)
1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide, also known as CPCA, is a synthetic compound that belongs to the piperidine class of drugs. It was first synthesized in 2004 and has since been used in various scientific research studies. CPCA has been found to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and addiction.
Wirkmechanismus
The exact mechanism of action of 1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopamine, glutamate, and GABA systems. This compound has been found to inhibit the reuptake of dopamine and to modulate glutamate and GABA release, which may contribute to its neuroprotective and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of dopamine reuptake. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide in lab experiments is its specificity for certain neurotransmitter systems, which allows for targeted investigations of these systems. However, one limitation is that this compound may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another area of interest is its potential application in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential off-target effects.
Synthesemethoden
1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide is synthesized through a series of chemical reactions involving piperidine, 2-chlorobenzoyl chloride, and N-methylpiperidine-4-carboxamide. The synthesis process involves the use of various reagents and solvents, including acetonitrile, sodium hydride, and diisopropylethylamine.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have neuroprotective effects and has been shown to improve motor function in animal models of Parkinson's disease. This compound has also been found to have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-17-15(20)11-6-8-18(9-7-11)14(19)10-12-4-2-3-5-13(12)16/h2-5,11H,6-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGFRMFJVYRGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)





![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)

